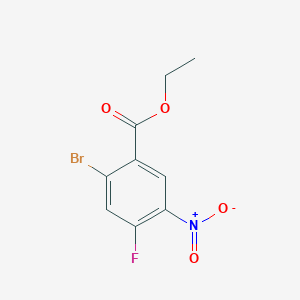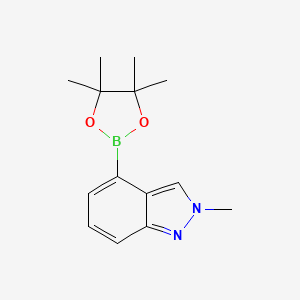![molecular formula C13H21N3 B1417843 Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine CAS No. 178452-25-0](/img/structure/B1417843.png)
Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine
Übersicht
Beschreibung
“Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine” is a chemical compound with the CAS Number: 178452-25-0 . Its IUPAC name is N-methyl-2-(4-phenyl-1-piperazinyl)ethanamine . The compound is in liquid form at room temperature .
Synthesis Analysis
While specific synthesis methods for “Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine” were not found, a related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, were synthesized for the treatment of Alzheimer’s disease . The synthesis process was monitored using HPLC chromatography .Molecular Structure Analysis
The molecular weight of “Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine” is 219.33 . The InChI code is 1S/C13H21N3/c1-14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 .Physical And Chemical Properties Analysis
“Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
- Application Summary : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds are acetylcholinesterase inhibitors (AChEIs), which can temporarily relieve symptoms and reduce memory impairment .
- Methods of Application : The bioactivities of these compounds were evaluated by the Ellman’s method . This involves a colorimetric method used to detect the presence of esterase or other types of hydrolase activity.
- Results : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 µM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 µM .
Antibacterial Activity
- Application Summary : Some piperazine derivatives have shown antibacterial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
- Methods of Application : The antibacterial activity was evaluated through docking simulation . This involves the use of computational methods to predict the orientation of one molecule to a second when bound to each other to form a stable complex.
- Results : The results showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Anxiolytic Activity
- Application Summary : Benzimidazole and piperazine derivatives have been synthesized and evaluated for their anxiolytic potential . These compounds have shown good docking scores and in vivo anxiolytic activity .
- Methods of Application : The anxiolytic activity of these compounds was determined using the Elevated Plus Maze test and hole board test in mice . These tests are commonly used to assess anxiety-related behavior in rodents.
- Results : Out of all the derivatives synthesized, compounds 5b, 5c, and 5f exhibited outstanding anxiolytic efficacy in both computational simulations and live subjects . Compound 5b demonstrated a remarkable docking score relative to the ligand, suggesting its potential as a promising candidate warranting further exploration .
5-HT1A Binding Affinity
- Application Summary : Some piperazine derivatives have shown binding affinity for the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is thought to play a role in mood and anxiety disorders.
- Methods of Application : The binding affinity of these compounds for the 5-HT1A receptor was evaluated through molecular docking . This involves the use of computational methods to predict the orientation of one molecule to a second when bound to each other to form a stable complex.
- Results : The results of this study are not specified in the available information .
Inhibition of BuChE
- Application Summary : Some derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide have shown inhibitory activity against butyrylcholinesterase (BuChE) . BuChE is an enzyme that can take over acetylcholinesterase to some extent to modulate acetylcholine, enhancing cognition functions .
- Methods of Application : The inhibitory activity of these compounds against BuChE was evaluated by the Ellman’s method . This involves a colorimetric method used to detect the presence of esterase or other types of hydrolase activity.
- Results : Several compounds inhibited BuChE with IC 50 value less than 5 µM, for example, compounds 6e, 6h and 6n exhibited the better BuChE inhibitory activities with the IC 50 values of 3.42 µM, 3.87 µM and 3.96 µM, respectively .
Central Nervous System Effects
- Application Summary : Benzimidazole and piperazine derivatives have been synthesized and evaluated for their impact on the central nervous system . These medications slow down the central nervous system (CNS), primarily by enhancing the activity of gamma amino butyric acid (GABA), a neurotransmitter that induces CNS depression .
- Methods of Application : The impact of these compounds on the CNS was determined using computational simulations and in vivo tests .
- Results : All compounds have shown good docking scores and in vivo anxiolytic activity . Compound 5b demonstrated a remarkable docking score relative to the ligand, suggesting its potential as a promising candidate warranting further exploration .
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-(4-phenylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEUDJSTGWNDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine | |
CAS RN |
178452-25-0 | |
| Record name | methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)
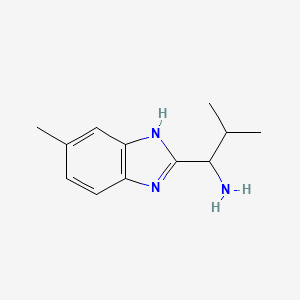
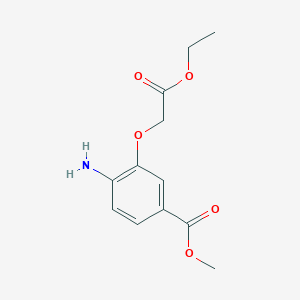
![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
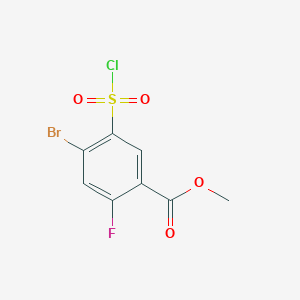
![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)
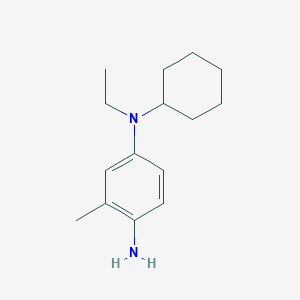
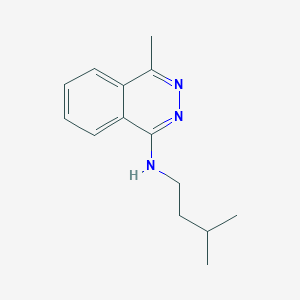
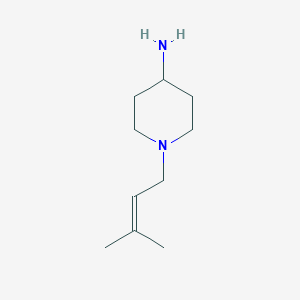
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)
